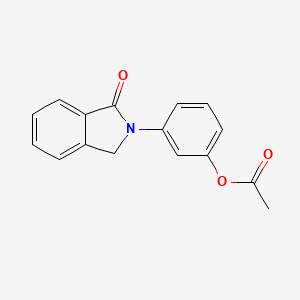

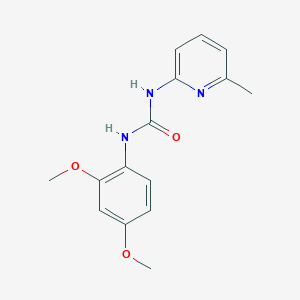

![molecular formula C17H18N2O3 B5641462 2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)

2-{[(3-ethylphenoxy)acetyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, which might include compounds structurally similar to 2-{[(3-ethylphenoxy)acetyl]amino}benzamide, often involves multi-step chemical processes. For example, a related compound was synthesized through a 7-step sequence starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid, proceeding through selective methylation, chlorination, hydrolysis, and other steps, resulting in compounds with high radiochemical purity and specific activity (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals fascinating aspects, such as varying bond distances influenced by the electron-withdrawing or donating nature of substituents. For instance, in a related compound, 2-amino-N-(2-hydroxyphenyl)-benzamide, the presence of an amide group bridging aniline and phenol rings introduces structural peculiarities, including bond length variations and non-planarity of the amide nitrogen due to electron delocalization (Haller et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. The reactivity can be influenced by substituents, as seen in the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, indicating the versatility of benzamide frameworks in chemical synthesis (El‐Faham et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can vary significantly depending on their molecular structure and substituents. For example, the crystalline structure analysis of related compounds can reveal intermolecular and intramolecular hydrogen bonding, impacting the compound's stability and physical state (Kırca et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and functional group behavior, are crucial for their application in various chemical syntheses and potential pharmacological uses. Studies such as the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives illustrate the chemical versatility and potential reactivity of these compounds (Sabbaghan & Hossaini, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[2-(3-ethylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-12-6-5-7-13(10-12)22-11-16(20)19-15-9-4-3-8-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNAUUGNQPAQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)

![4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)

amino]acetic acid](/img/structure/B5641409.png)

![1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)

![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)

![N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)